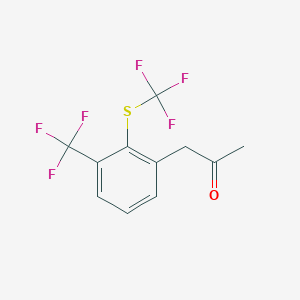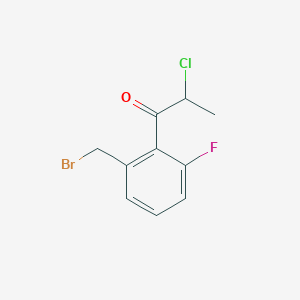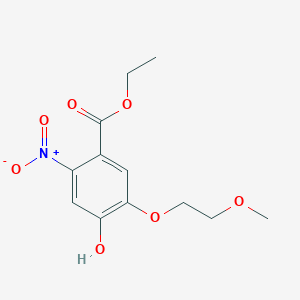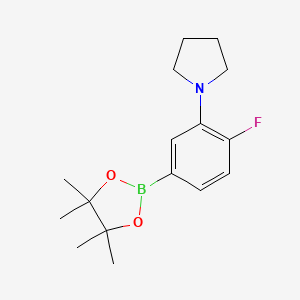
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-2-one group. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) under catalytic conditions.
Nucleophilic Substitution: Introduction of trifluoromethylthio groups using reagents like trifluoromethylthiolate salts (CF3SNa).
Ketone Formation: Addition of a propan-2-one group through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nitration of the phenyl ring using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in CCl4 for bromination; HNO3/H2SO4 for nitration.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group.
1-(3-(Trifluoromethyl)-2-methylphenyl)propan-2-one: Contains a methyl group instead of trifluoromethylthio.
Propriétés
Formule moléculaire |
C11H8F6OS |
|---|---|
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(10(12,13)14)9(7)19-11(15,16)17/h2-4H,5H2,1H3 |
Clé InChI |
TUQDKLONPYZMQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)






